4-Methyl-6-nitroquinolin-2-ol
Overview
Description
4-Methyl-6-nitroquinolin-2-ol is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.18 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-nitroquinolin-2-ol typically involves the nitration of 4-methylquinolin-2-ol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinoline ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-nitroquinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 2-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-6-nitroquinolin-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitroquinolin-2-ol involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting their synthesis and function. These interactions are crucial for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
4-Methylquinolin-2-ol: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinolin-2-ol: Similar structure but without the methyl group, affecting its physical and chemical properties.
Quinoline: The parent compound, which is less specialized for specific applications compared to its derivatives.
Uniqueness: 4-Methyl-6-nitroquinolin-2-ol is unique due to the presence of both the methyl and nitro groups, which enhance its reactivity and make it suitable for a broader range of applications in scientific research and industry .
Biological Activity
4-Methyl-6-nitroquinolin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and antitumor agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 204.18 g/mol. Its structure features a quinoline core with a methyl group at the 4-position, a nitro group at the 6-position, and a hydroxyl group at the 2-position. These functional groups contribute to its unique chemical reactivity and biological properties, making it relevant in various research contexts.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks their activity. This is crucial for its antimicrobial and anticancer effects.
- Nucleic Acid Interaction : It can also interact with DNA and RNA, affecting their synthesis and function, further contributing to its therapeutic potential.
- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, enhancing its antimicrobial or antitumor effects.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating potential as a broad-spectrum antimicrobial agent. The compound's ability to inhibit bacterial growth is linked to its interaction with essential cellular processes.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise as an antitumor agent. Studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis : The compound has been reported to induce programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with cell cycle progression, preventing cancer cells from dividing.
- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in animal models treated with this compound .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Antimicrobial Activity | Antitumor Activity | Mechanism of Action |
---|---|---|---|
This compound | Significant | Significant | Enzyme inhibition, nucleic acid interaction |
6-Nitroquinolin-2-ol | Moderate | Moderate | Primarily enzyme inhibition |
Quinoline | Minimal | Minimal | General reactivity without specific targets |
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antitumor Mechanism Investigation : Research published in Cancer Research explored the mechanism by which this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways leading to cell death, highlighting its potential as a chemotherapeutic agent.
- Structural Activity Relationship (SAR) Analysis : A detailed SAR study indicated that modifications to the nitro and hydroxyl groups significantly affect the compound's biological activity, providing insights for future drug design efforts aimed at enhancing efficacy while minimizing toxicity .
Properties
IUPAC Name |
4-methyl-6-nitro-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)11-9-3-2-7(12(14)15)5-8(6)9/h2-5H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBNQTCDZWMPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346059 | |
Record name | 4-methyl-6-nitroquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90771-17-8 | |
Record name | 4-methyl-6-nitroquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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